molecular formula C11H9BrClF3OS B14071513 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14071513
M. Wt: 361.61 g/mol
InChI Key: JZJOVOHUFCDEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor followed by the introduction of the trifluoromethylthio group. The final step involves the chlorination of the propanone moiety under controlled conditions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to yield different derivatives.

    Addition Reactions: The carbonyl group in the propanone moiety can participate in addition reactions with nucleophiles.

Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structural features make it a valuable tool in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its reactive functional groups. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with similar compounds such as:

    1-(2-(Bromomethyl)-4-(methylthio)phenyl)-2-chloropropan-1-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-(2-(Chloromethyl)-4-(trifluoromethylthio)phenyl)-2-chloropropan-1-one:

    1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-2-propanone: Absence of the chlorine atom in the propanone moiety alters its chemical behavior.

The presence of the trifluoromethylthio group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,6H,5H2,1H3

InChI Key

JZJOVOHUFCDEFP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)SC(F)(F)F)CBr)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.